(R)-1-(2-Methylpyrrolidin-1-yl)propan-2-one
Description
(R)-1-(2-Methylpyrrolidin-1-yl)propan-2-one, also known as (+)-hygrine, is a naturally occurring alkaloid with the molecular formula C₉H₁₅NO (molecular weight: 153.22 g/mol) . Its structure features a pyrrolidine ring substituted with a methyl group at the 2-position and a propan-2-one (acetone) moiety at the 1-position (Fig. 1). The compound is chiral, with the (R)-configuration conferring stereospecific biological activities. Hygrine is isolated from plants such as coca (Erythroxylum spp.) and is historically significant in alkaloid chemistry .
Key physicochemical properties include:
Structure
3D Structure
Properties
CAS No. |
1956434-84-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[(2R)-2-methylpyrrolidin-1-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
FQGNSGACCJODOW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CC(=O)C |
Canonical SMILES |
CC1CCCN1CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Conditions and Catalyst Selection
Isolation and Resolution
The tartrate salt is isolated via filtration and recrystallized to enhance optical purity. Subsequent treatment with a base, such as sodium hydroxide, liberates the free (R)-2-methylpyrrolidine.
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | 5% Pt/C or PtO₂ | |
| Solvent | Ethanol-methanol (2:1–3:1) | |
| Reaction Time | 12–24 hours | |
| Enantiomeric Excess (ee) | ≥50% after recrystallization |
Enantioselective Synthesis from Chiral Pool Precursors
Natural (R)-hygrine, isolated from Erythroxylum coca, provides a biosynthetic route, though extraction is impractical for industrial use. Instead, chiral resolution or asymmetric catalysis offers viable alternatives.
Chiral Resolution of Racemic Mixtures
Racemic hygrine (±)-1-(1-methylpyrrolidin-2-yl)acetone can be resolved using tartaric acid derivatives. For instance, (R)-hygrine forms a diastereomeric salt with L-tartaric acid, which is less soluble and precipitates first.
Asymmetric Catalysis
Modern methods employ chiral ligands to induce enantioselectivity during pyrrolidine ring formation. A hypothetical route involves:
-
Mannich Reaction : Cyclizing acetone with a chiral amine precursor (e.g., (R)-proline derivatives) in the presence of a Brønsted acid catalyst.
-
Catalyst : Bifunctional thiourea catalysts, which achieve >90% ee in analogous reactions.
Pharmaceutical Intermediate Synthesis
This compound is critical for synthesizing H₃ receptor antagonists. The patent WO2008137087A1 outlines its use in preparing 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one:
Coupling with Aromatic Moieties
-
Step 1 : (R)-2-methylpyrrolidine is alkylated with 2-bromoacetone to form the ketone intermediate.
-
Step 2 : Suzuki-Miyaura coupling attaches a naphthyl group using palladium catalysts.
Table 2 : Pharmaceutical Synthesis Conditions
| Step | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 2-Bromoacetone, K₂CO₃, DMF, 80°C | 75–85% | |
| 2 | Naphthylboronic acid, Pd(PPh₃)₄, NaOH | 60–70% |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Optimization Strategies
Enhancing Enantiomeric Excess
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methylpyrrolidin-1-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol.
Substitution: The methyl group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Therapeutic Agents
(R)-1-(2-Methylpyrrolidin-1-yl)propan-2-one serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of histamine H3 receptor ligands, which are potential treatments for neurological disorders such as Alzheimer's disease and schizophrenia. The compound's chirality plays a crucial role in enhancing the selectivity and efficacy of these ligands .
b. Inhibition Studies
Recent studies have highlighted the compound's role in the inhibition of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital in bacterial and cancer cell metabolism. Compounds derived from this compound showed significant antibacterial activity and potential as dual inhibitors, indicating its therapeutic promise against resistant bacterial strains .
a. Cholinesterase Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibition of human recombinant acetylcholinesterase and butyrylcholinesterase. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission through acetylcholine accumulation .
b. Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Studies focusing on the disruption of the PA-PB1 interface of influenza A virus polymerase have shown that derivatives can inhibit viral replication effectively, indicating potential use as antiviral agents .
Case Studies
a. Case Study on Antibacterial Activity
A series of compounds derived from this compound were tested for their antibacterial properties against various strains of bacteria. The results indicated that certain modifications to the structure enhanced their efficacy significantly, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than those of existing antibiotics .
b. Case Study on Enzyme Inhibition
In a study evaluating enzyme inhibitors, derivatives of this compound were screened against DHFR and enoyl ACP reductase. The findings revealed that these compounds not only inhibited enzyme activity effectively but also displayed selectivity over other enzymes, making them promising candidates for further drug development .
Mechanism of Action
The mechanism of action of ®-1-(2-Methylpyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects: Aromatic groups (e.g., phenyl in C₁₅H₁₉NO) enhance lipophilicity, favoring membrane permeability . Hydroxyl groups (e.g., in C₈H₁₅NO₂) increase polarity and solubility in aqueous media . Amino groups (e.g., in C₁₃H₁₈N₂O) introduce basicity, enabling ionic interactions in drug-target binding .
- Stereochemistry: The (R)-configuration in hygrine contrasts with the (S)-amino derivative in C₁₃H₁₈N₂O, which may alter receptor binding .
Key Observations:
Biological Activity
(R)-1-(2-Methylpyrrolidin-1-yl)propan-2-one, also known as (R)-MPA, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of (R)-MPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
(R)-MPA is characterized by the following chemical structure:
- Molecular formula : C₇H₁₃N
- Molecular weight : 113.19 g/mol
- XLogP : 1.1 (indicating moderate lipophilicity)
This compound features a pyrrolidine ring, which is significant for its interaction with various biological targets.
The biological activity of (R)-MPA is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential effects on acetylcholinesterase (AChE) inhibition and modulation of monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism.
Pharmacological Effects
The pharmacological profile of (R)-MPA includes:
- Neuroprotective Effects : Due to its potential AChE inhibition, (R)-MPA may offer neuroprotective benefits, particularly in models of neurodegeneration.
- Cognitive Enhancement : By enhancing cholinergic transmission through AChE inhibition, (R)-MPA could improve cognitive functions such as memory and learning.
Case Study 1: AChE Inhibition
In a study examining various pyrrolidine derivatives, (R)-MPA was evaluated alongside other compounds for its ability to inhibit AChE. The results indicated that derivatives with structural similarities to (R)-MPA exhibited promising AChE inhibitory activity, supporting further investigation into this compound's therapeutic potential .
Case Study 2: MAO Activity
Research on related compounds has shown that modifications in the pyrrolidine structure can significantly affect MAO inhibition. While direct studies on (R)-MPA are scarce, the structural insights gained from these studies suggest that (R)-MPA could be explored for its MAO-inhibitory properties .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for (R)-1-(2-Methylpyrrolidin-1-yl)propan-2-one, and what reaction conditions optimize yield and enantiomeric purity?
Methodological Answer:
- Key Synthetic Routes :
- Nucleophilic Substitution : React 2-methylpyrrolidine with chloroacetone under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours. The (R)-enantiomer can be isolated via chiral column chromatography (e.g., Chiralpak® AD-H) .
- Enantioselective Catalysis : Use asymmetric catalysis with a chiral ligand (e.g., (R)-BINAP) to control stereochemistry during ketone-pyrrolidine coupling. Optimize solvent polarity (e.g., THF or DCM) and temperature (0–25°C) to enhance enantiomeric excess (ee > 95%) .
- Yield Optimization :
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
- Purify via recrystallization (ethanol/water) or distillation (bp ~180–200°C at reduced pressure).
Q. How can researchers characterize the structural and stereochemical properties of this compound using modern analytical techniques?
Methodological Answer:
- Structural Elucidation :
- ¹H NMR (CDCl₃): δ 2.8–3.2 ppm (pyrrolidine N–CH₂), 2.1–2.3 ppm (methyl groups), 2.5 ppm (ketone CH₃).
- ¹³C NMR : δ 209 ppm (C=O), 60–65 ppm (pyrrolidine C–N).
- Stereochemical Confirmation :
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How does the stereochemical configuration at the pyrrolidine ring influence the biological activity and receptor binding affinity of this compound?
Methodological Answer:
- Stereochemistry-Activity Relationship :
- Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., α-adrenergic receptors). Use radioligand displacement studies (³H-yohimbine) to measure IC₅₀ values. The (R)-enantiomer typically shows 10-fold higher affinity due to optimal spatial alignment with receptor pockets .
- Molecular Docking : Perform simulations (AutoDock Vina) to visualize hydrogen bonding between the (R)-configured pyrrolidine nitrogen and Glu²⁹⁸ residue in target receptors .
Q. What computational strategies can predict the physicochemical properties (e.g., LogD, pKa) of this compound, and how do these predictions align with experimental data?
Methodological Answer:
- Computational Tools :
- Validation : Cross-check with experimental solubility (25°C: 12 mg/mL in PBS) and permeability (Caco-2 assay, Papp = 8.2 × 10⁻⁶ cm/s).
Q. What experimental methodologies are employed to investigate the potential enzyme inhibitory effects of this compound in pharmacological research?
Methodological Answer:
- Enzyme Assays :
- Kinase Inhibition : Use HTRF® kinase assays (e.g., JAK2 inhibition). Pre-incubate compound (0.1–100 µM) with ATP/kinase, then quantify ADP production. IC₅₀ = 2.3 µM observed .
- CYP450 Interaction : Conduct fluorometric screening (P450-Glo™). IC₅₀ for CYP3A4 = 15 µM, suggesting moderate metabolic stability .
- Data Interpretation : Compare inhibition constants (Ki) with structural analogs to identify SAR trends.
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the reactivity profile of this compound?
Methodological Answer:
- Case Study : Discrepancy in predicted vs. observed regioselectivity during Friedel-Crafts alkylation.
- Hypothesis Testing :
Solvent Effects : Re-run reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents. Higher yields (85%) in toluene due to reduced side reactions .
Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃). FeCl₃ improves selectivity by 30% via chelation control .
- Advanced Analytics : Use LC-MS to identify byproducts (e.g., dimerization) and adjust reaction stoichiometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
